2-Chloro-4,7-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.
Scientific Research Applications
Chemical Properties
“2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a chemical compound with the molecular weight of 197.69 . The IUPAC name for this compound is 2-chloro-4,5-dimethyl-1,3-benzothiazole .
Anti-Inflammatory and Analgesic Activities
Benzothiazole derivatives, which “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a part of, have been developed and screened for their anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the development of new drugs for treating conditions related to inflammation and pain.
Anti-Tubercular Compounds
Recent research has highlighted the development of benzothiazole-based anti-tubercular compounds . Given that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a benzothiazole derivative, it could potentially be used in the synthesis of new anti-tubercular drugs.
Antileishmanial Activities
Derivatives of benzothiazole, including “2-Chloro-4,7-dimethyl-1,3-benzothiazole”, have been synthesized and assessed for their in vitro antileishmanial activities . This suggests potential applications of this compound in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Anti-HIV Activities
In addition to antileishmanial activities, benzothiazole derivatives have also been assessed for their anti-HIV activities . This indicates that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in the development of new anti-HIV drugs.
Lipid Peroxidation Activities
Benzothiazole derivatives have been screened for their lipid peroxidation activities . This suggests that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in studies related to lipid peroxidation, a process that can lead to cell damage.
properties
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
CAS RN |
80945-84-2 | |
Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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